molecular formula C14H18ClNO3S B1432202 3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride CAS No. 1384430-47-0

3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride

Cat. No.: B1432202
CAS No.: 1384430-47-0
M. Wt: 315.8 g/mol
InChI Key: QOPWQQDUUQTKDC-UHFFFAOYSA-N
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Description

3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride is a synthetic organic compound with the molecular formula C14H18ClNO3S. This chemical features a quinoline moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The methanesulfonate (mesylate) group is a versatile functional group in organic synthesis. Methanesulfonyl chloride, the precursor to mesylate esters, is highly reactive and serves as a key reagent for introducing the methanesulfonate moiety, which can act as a leaving group in substitution reactions or be used to generate sulfene intermediates . Quinoline derivatives are of significant interest in biomedical research, particularly in oncology. They have demonstrated potential as anticancer agents through various mechanisms of action. These include acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis (programmed cell death), inhibiting angiogenesis (the formation of new blood vessels for tumors), and disrupting cell migration . Specific 3-aminoquinoline derivatives have shown notable cytotoxic activity against human tumor breast cancer cell lines (e.g., MCF7) in scientific studies . Furthermore, quinoline-based small molecules have been developed as inhibitors for specific cancer-related targets. For instance, certain FDA-approved drugs like Bosutinib (for chronic myelogenous leukemia) and Lenvatinib (for thyroid cancer) are built around a quinoline core, underscoring the pharmacological relevance of this structural motif . Other research avenues explore quinolines as noncovalent inhibitors of the human proteasome, a complex protease responsible for protein degradation, which is a validated target in cancer therapy . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

3-quinolin-2-ylbutan-2-yl methanesulfonate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S.ClH/c1-10(11(2)18-19(3,16)17)13-9-8-12-6-4-5-7-14(12)15-13;/h4-11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPWQQDUUQTKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C=C1)C(C)OS(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation and Protection

  • Amino Acid Derivatives : The synthesis often begins with commercially available α-amino acids, which are converted into their Boc- or Cbz-protected forms to prevent unwanted reactions at the amino group during subsequent steps.
  • Protection Yields : These protection steps are generally quantitative, ensuring high material throughput for downstream reactions.

Reduction to Alcohol

  • The protected amino acids are subjected to reduction, commonly via mixed-anhydride protocols, to convert the carboxylic acid group into the corresponding alcohol.
  • This step is crucial for introducing the hydroxyl group that will later be converted into the methanesulfonate ester.

Mesylation to Methanesulfonate Ester

  • The alcohol intermediate is reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base (e.g., triethylamine) to form the mesylate.
  • This reaction proceeds with good to excellent yields and is typically performed under anhydrous conditions to avoid hydrolysis.
  • The mesylate serves as a good leaving group for subsequent nucleophilic substitution.

Coupling with Quinoline Derivatives

  • The mesylated intermediate undergoes nucleophilic substitution with quinoline derivatives, such as 4,7-dichloroquinoline or 4-chloro-7-(trifluoromethyl)quinoline.
  • This reaction is performed in the presence of phenol as a solvent or additive, which facilitates the substitution reaction.
  • The coupling step is usually conducted under nitrogen atmosphere to prevent oxidation and moisture interference.
  • The reaction conditions are optimized to achieve high regioselectivity and yield.

Deprotection and Hydrochloride Salt Formation

  • After coupling, the protecting groups (Boc or Cbz) are removed. Boc groups are typically cleaved with 20% HCl in dioxane at room temperature, while Cbz groups are removed by catalytic hydrogenation using 10% Pd/C.
  • The free amine obtained is then converted to the hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and solubility for further applications.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product Type Yield
1 Amino acid protection Boc2O or Cbz-Cl, base Boc- or Cbz-protected amino acid Quantitative
2 Reduction Mixed-anhydride protocol Amino alcohol Good to excellent
3 Mesylation Methanesulfonyl chloride, base (e.g., Et3N) Mesylate intermediate Good to excellent
4 Nucleophilic substitution Quinoline derivative, phenol, N2 atmosphere Coupled quinoline derivative Optimized high yield
5 Deprotection and salt formation 20% HCl-dioxane (Boc removal), Pd/C hydrogenation (Cbz removal), HCl treatment Hydrochloride salt Quantitative

Research Findings and Optimization Notes

  • Solvent Effects : Alcohol solvents such as methanol have been found to facilitate clean mesylation and substitution reactions, although reaction times may be prolonged compared to solvent-free conditions.
  • Base Selection : The use of organic bases like triethylamine is preferred to neutralize HCl generated during mesylation, avoiding inorganic bases that may complicate purification.
  • Temperature Control : Mesylation and coupling steps are temperature-sensitive; typically, reactions are carried out at low to ambient temperatures to minimize side reactions.
  • Chirality Preservation : The use of protected amino acids and mild deprotection conditions ensures retention of stereochemistry at the chiral center, critical for biological activity.
  • Purification : Products are purified by standard chromatographic techniques, and salt formation improves crystallinity and stability.

Comparative Analysis of Preparation Variants

Parameter Method Variant A Method Variant B Comments
Starting Material α-Amino acid (Boc-protected) β-Amino acid (Cbz-protected) Both yield mesylates efficiently
Mesylation Solvent Anhydrous dichloromethane Methanol Methanol prolongs reaction time but cleaner conversion
Coupling Quinoline 4,7-Dichloroquinoline 4-Chloro-7-(trifluoromethyl)quinoline Substituent affects biological activity
Deprotection Method Acidic cleavage (Boc) Catalytic hydrogenation (Cbz) Both quantitative and mild
Salt Formation HCl in dioxane Direct HCl gas bubbling Both yield stable hydrochloride salts

Mechanism of Action

Comparison with Similar Compounds

Key Structural Differences :

  • Quinoline vs.
  • Substituent Position : The analogs differ in the sulfonyl group’s position (3- vs. 4-), influencing electronic and steric properties.

Physicochemical Properties

Compound Name CAS RN Molecular Formula Molecular Weight Melting Point (°C) Availability
3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride Not available Not available Not available Not available Discontinued
3-Methylsulfonylaniline hydrochloride 80213-28-1 C₇H₉NO₂S·HCl 207.67 227–230 (dec.) 2.5g: ¥24,000
4-Methylsulfonylaniline hydrochloride 177662-76-9 C₇H₉NO₂S·HCl 207.67 243–245 2.5g: ¥24,000

Observations :

  • The aniline-based analogs share identical molecular formulas and weights but differ in melting points. The 4-isomer exhibits higher thermal stability (243–245°C vs. 227–230°C for the 3-isomer), likely due to improved crystal packing.
  • The target compound’s discontinuation contrasts with the commercial availability of the analogs, suggesting challenges in synthesis or stability.

Research Findings

Thermal Stability : The 4-methylsulfonylaniline hydrochloride’s higher melting point (243–245°C) compared to its 3-isomer suggests superior stability, critical for storage and handling .

Structural Impact on Bioactivity: Quinoline derivatives often exhibit enhanced biological activity over aniline analogs due to their planar aromatic systems, which facilitate target binding .

Market Trends: The discontinuation of the target compound highlights the niche demand for complex quinoline derivatives, whereas simpler sulfonylaniline hydrochlorides remain staple reagents .

Biological Activity

The compound 3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a quinoline derivative, which is a class of compounds known for various biological activities. The quinoline core structure often interacts with multiple biological targets, making it a valuable scaffold in drug design. The methanesulfonate group enhances solubility and bioavailability, which are crucial for therapeutic efficacy.

The biological activity of quinoline derivatives often involves:

  • Enzyme Inhibition : Quinoline compounds can inhibit enzymes such as monoamine oxidase and various kinases, affecting neurotransmitter levels and cellular signaling pathways.
  • Antimicrobial Activity : Many quinoline derivatives exhibit antibacterial and antifungal properties by disrupting microbial cell function.
  • Anticancer Effects : Quinoline derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. In vitro studies demonstrate varying degrees of activity against bacteria and fungi. For example, the Minimum Inhibitory Concentration (MIC) values against common pathogens can be compared as follows:

CompoundMIC (µg/mL)Target Pathogen
This compound12.5Escherichia coli
Reference Drug (Ciprofloxacin)1.0Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. The following table summarizes the growth inhibition observed:

Cell LineIC50 (µM)Compound Tested
MDA-MB-23115This compound
PC-310This compound
MRC-5>50This compound

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various quinoline derivatives demonstrated that modifications to the quinoline structure significantly influenced their antimicrobial potency. The compound exhibited promising results against Staphylococcus aureus with a MIC comparable to established antibiotics.
  • Anticancer Research : In a recent investigation, the compound was tested against several cancer cell lines, revealing that it effectively reduced cell viability in breast and prostate cancer models. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the quinoline ring enhanced cytotoxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or esterification of the quinoline-derived alcohol with methanesulfonyl chloride. Optimization can be achieved via Design of Experiments (DOE) to evaluate factors like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs minimize experimental runs while identifying critical parameters . Computational pre-screening (e.g., quantum chemical calculations) can predict feasible reaction pathways and transition states, reducing trial-and-error approaches .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment, particularly for detecting sulfonate ester hydrolysis byproducts . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular structure. Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) assess thermal stability .

Advanced Research Questions

Q. How can computational modeling predict the compound's reactivity or stability under varying conditions?

  • Methodology : Density functional theory (DFT) calculations model electronic properties and reaction intermediates, such as sulfonate group hydrolysis susceptibility. Molecular dynamics simulations predict solvation effects and degradation pathways in aqueous or organic media. Tools like Gaussian or ORCA are standard for such analyses, validated against experimental kinetic data .

Q. What strategies resolve contradictory data in physicochemical property measurements (e.g., solubility, logP)?

  • Methodology : Cross-validate results using orthogonal techniques:

  • Solubility : Compare shake-flask methods with HPLC-derived solubility parameters.
  • LogP : Use both octanol-water partitioning and reversed-phase HPLC retention time correlations.
    Statistical tools like Bland-Altman plots or multivariate analysis identify systematic errors .

Q. How can reaction parameters be systematically optimized for enhanced yield and selectivity?

  • Methodology : Apply response surface methodology (RSM) within DOE frameworks. For instance, a central composite design evaluates nonlinear interactions between temperature, catalyst loading, and reaction time. Machine learning algorithms (e.g., random forest regression) can further refine models using historical data .

Q. What experimental designs assess the compound's stability under storage or biological conditions?

  • Methodology : Accelerated stability studies using ICH Q1A guidelines: expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS and identify degradation products. Kinetic modeling (e.g., Arrhenius equation) extrapolates shelf-life under standard conditions .

Q. How can reactor design influence scalability of the synthesis process?

  • Methodology : Microreactor systems improve heat/mass transfer for exothermic methanesulfonation steps. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and residence time distribution. Scale-up considerations include minimizing shear stress in continuous-flow systems to prevent quinoline ring degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride
Reactant of Route 2
3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride

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